1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide
Overview
Description
1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide is a useful research compound. Its molecular formula is C13H20IN3O3 and its molecular weight is 393.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solar Cell Efficiency Enhancement
Research has shown that imidazolium iodide derivatives, including those similar in structure to 1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide, can significantly enhance the efficiency of dye-sensitized solar cells (DSSCs). These compounds serve as single-component solid electrolytes in solid-state DSSCs, offering high conductivity and stable performance without the need for additional electrolyte additives or post-treatments on dye-loaded films. This advancement leads to more efficient solar energy conversion and better long-term stability of the solar cells under continuous illumination (Wang et al., 2013).
Electrolyte Innovation in DSSCs
Another study demonstrated the potential of imidazolium functionalized with TEMPO/iodide hybrid redox couples, including compounds structurally related to this compound, to improve the overall power conversion efficiencies of DSSCs. These hybrid redox couples exhibit negligible absorption in the visible region and higher redox potential compared to traditional iodide/triiodide couples, which contributes to the enhancement of the open-circuit voltage and short-circuit current density in solar cells (Chen et al., 2013).
Electrochemical Applications
Ionic liquids based on imidazolium iodide structures have been explored for their unique properties, such as high ionic conductivity and stability, making them suitable for a range of electrochemical applications. These include serving as electrolytes in energy storage and conversion devices, acting as green solvents for chemical reactions, and facilitating electrodeposition processes. The versatility of these compounds allows for the development of advanced materials and technologies in the field of electrochemistry (Omar et al., 2020).
Advanced Material Synthesis
Imidazolium iodide derivatives have been utilized in the synthesis of advanced materials, such as carbon nanotube composites. These materials exhibit unique properties, such as enhanced thermal stability and electrical conductivity, making them suitable for a wide range of applications in electronics, nanotechnology, and materials science. The interaction between the imidazolium iodide compounds and carbon nanotubes can lead to innovative composite materials with tailored properties (Chang et al., 2012).
Properties
IUPAC Name |
ethyl 1-(3-methylimidazol-3-ium-1-carbonyl)piperidine-3-carboxylate;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N3O3.HI/c1-3-19-12(17)11-5-4-6-15(9-11)13(18)16-8-7-14(2)10-16;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAKRDJLNYYCQG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)N2C=C[N+](=C2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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